

# Meropenem: A Technical Guide on its Spectrum of Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrum of activity of **meropenem**, a broad-spectrum carbapenem antibiotic. **Meropenem** is known for its potent bactericidal action, which results from the inhibition of bacterial cell wall synthesis[1]. It exhibits significant stability against hydrolysis by most beta-lactamases and effectively penetrates the cell walls of a wide array of Gram-positive and Gram-negative bacteria to reach its penicillin-binding-protein (PBP) targets[1][2]. This document summarizes quantitative susceptibility data, details standardized experimental protocols for its evaluation, and presents visual workflows and classifications to aid in research and development.

# **Spectrum of Activity: Quantitative Data**

**Meropenem** demonstrates a broad spectrum of activity, encompassing many clinically significant Gram-negative, Gram-positive, and anaerobic bacteria[3][4]. Its activity is particularly pronounced against Gram-negative organisms, including many that are resistant to third-generation cephalosporins[3].

## **Gram-Negative Aerobes**

**Meropenem** is highly active against the Enterobacterales family and other challenging Gramnegative pathogens like Pseudomonas aeruginosa. It is often four- to 16-fold more active than imipenem against species such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter spp.[5][6]. However, resistance is a growing concern, primarily mediated by carbapenemase



production, efflux pump overexpression (e.g., MexAB-OprM), and porin loss (e.g., OprD)[7][8] [9].

Table 1: In-Vitro Activity of Meropenem against Gram-Negative Clinical Isolates

| Organism                   | MIC <sub>50</sub><br>(mg/L) | MIC <sub>90</sub><br>(mg/L) | MIC Range<br>(mg/L) | Susceptibili<br>ty (%) | Reference       |
|----------------------------|-----------------------------|-----------------------------|---------------------|------------------------|-----------------|
| Escherichia<br>coli        | ≤0.025                      | ≤0.025                      | ≤0.008 - 1          | 100%                   | [5][10][11][12] |
| Klebsiella<br>pneumoniae   | -                           | ≤0.25                       | 0.015 - 2           | -                      | [5][10]         |
| Enterobacter spp.          | -                           | ≤0.25                       | 0.03 - 2            | 99%                    | [5][10][12]     |
| Serratia<br>marcescens     | -                           | ≤0.25                       | 0.016 - 32          | -                      | [5][10]         |
| Proteus<br>mirabilis       | -                           | ≤0.25                       | 0.015 - 2           | -                      | [5][10]         |
| Pseudomona<br>s aeruginosa | -                           | 2                           | 0.03 - 32           | 84-94%                 | [5][6][10][12]  |
| Acinetobacter spp.         | -                           | -                           | 0.03 - >128         | -                      | [10]            |
| Haemophilus<br>influenzae  | -                           | 0.06                        | ≤0.008 - 0.5        | -                      | [5][10][11]     |
| Neisseria<br>meningitidis  | -                           | -                           | ≤0.008 - 0.5        | -                      | [2][10]         |

Note: MIC (Minimum Inhibitory Concentration) values can vary based on geographic location, time of study, and local resistance patterns. Susceptibility is based on breakpoints defined at the time of the respective studies.

#### **Gram-Positive Aerobes**



**Meropenem** is active against many Gram-positive organisms, including methicillin-susceptible staphylococci and most streptococci[13][14]. It is typically 10 to 20 times more active than methicillin against susceptible staphylococci[13][14]. While imipenem may be two- to eight-fold more active against staphylococci, **meropenem** shows excellent activity against streptococcal species[5][6][13]. A critical limitation is its lack of activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium[13][15][16].

Table 2: In-Vitro Activity of Meropenem against Gram-Positive Clinical Isolates

| Organism                            | MIC <sub>50</sub><br>(mg/L) | MIC <sub>90</sub><br>(mg/L) | MIC Range<br>(mg/L) | Susceptibili<br>ty (%) | Reference    |
|-------------------------------------|-----------------------------|-----------------------------|---------------------|------------------------|--------------|
| Staphylococc<br>us aureus<br>(MSSA) | -                           | -                           | 0.015 - 64          | 100%                   | [10][12]     |
| Streptococcu<br>s<br>pneumoniae     | -                           | -                           | ≤0.008 - 0.25       | 100%                   | [10][11][12] |
| Streptococcu<br>s pyogenes          | -                           | -                           | ≤0.008 - 0.25       | 100%                   | [10][12]     |
| Enterococcus<br>faecalis<br>(VSE)   | -                           | -                           | 0.06 - >128         | Moderate<br>Activity   | [10][13]     |

Note: MSSA = Methicillin-Susceptible Staphylococcus aureus; VSE = Vancomycin-Susceptible Enterococci. **Meropenem** is not active against MRSA.

#### **Anaerobic Bacteria**

**Meropenem** demonstrates excellent efficacy against a wide range of anaerobic bacteria, making it a valuable agent for treating mixed infections, such as intra-abdominal infections[3] [15]. Its activity is comparable to imipenem against the Bacteroides fragilis group[5][6].

Table 3: In-Vitro Activity of **Meropenem** against Anaerobic Clinical Isolates



| Organism                       | MIC50<br>(mg/L) | MIC <sub>90</sub><br>(mg/L) | MIC Range<br>(mg/L) | Susceptibili<br>ty (%) | Reference   |
|--------------------------------|-----------------|-----------------------------|---------------------|------------------------|-------------|
| Bacteroides<br>fragilis group  | -               | 0.25                        | 0.03 - 8            | 100%                   | [5][10][12] |
| Clostridium spp.               | -               | -                           | 0.08 - 2            | -                      | [10]        |
| Anaerobic Gram- positive cocci | -               | -                           | ≤0.06 - 0.5         | -                      | [10]        |
| Fusobacteriu<br>m spp.         | -               | -                           | 0.016 - 8           | -                      | [10]        |

# **Experimental Protocols for Susceptibility Testing**

The determination of **meropenem**'s in-vitro activity is performed using standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[17][18]. These protocols ensure reproducibility and allow for consistent interpretation of results across different laboratories.

#### **Broth Microdilution Method (Reference Method)**

This is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Antimicrobial Agent: Meropenem is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations (e.g., 0.004 - 32 μg/ml)[19].
   These dilutions are dispensed into the wells of a microtiter plate.
- Inoculum Preparation: A standardized inoculum is prepared from 3-5 morphologically similar colonies grown on a non-selective agar plate. The colonies are suspended in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well.



- Inoculation and Incubation: The microtiter plates containing the meropenem dilutions are inoculated with the standardized bacterial suspension. The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms, specific media and incubation conditions may be required as outlined in CLSI document M45[20].
- MIC Determination: The MIC is defined as the lowest concentration of meropenem that
  completely inhibits visible growth of the organism. This is determined by visual inspection of
  the microtiter plate wells.
- Interpretation: The resulting MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to the clinical breakpoints published by CLSI or EUCAST[19][21].
   These breakpoints are periodically reviewed and updated based on new resistance and clinical data[22][23].

## **Agar Dilution Method**

This method is similar in principle to broth microdilution but is performed on a solid medium.

- Plate Preparation: Two-fold serial dilutions of meropenem are prepared and added to molten Mueller-Hinton Agar. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
- Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.
- Inoculation and Incubation: The surfaces of the agar plates are spot-inoculated with the bacterial suspension. The plates are then incubated under the same conditions as the broth method (35°C ± 2°C for 16-20 hours).
- MIC Determination: The MIC is the lowest concentration of **meropenem** incorporated into the agar that prevents the growth of the bacterial isolate[5].

# **Visualizations**

# **Workflow for Antimicrobial Susceptibility Testing (AST)**

The following diagram illustrates the standardized workflow for determining the susceptibility of a clinical isolate to **meropenem**.





Click to download full resolution via product page

Caption: Standard workflow for antimicrobial susceptibility testing of clinical isolates.



### **Meropenem's Spectrum of Activity: A Logical Overview**

This diagram categorizes key clinical isolates based on their general susceptibility to **meropenem**.



Click to download full resolution via product page

Caption: Logical categorization of **meropenem**'s antibacterial spectrum.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. droracle.ai [droracle.ai]
- 3. Meropenem, a new carbapenem antibiotic PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In-vitro activity of meropenem against clinical isolates obtained in Canada PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro activity of meropenem against clinical isolates obtained in Canada. | Semantic Scholar [semanticscholar.org]
- 7. High-level resistance to meropenem in clinical isolates of Pseudomonas aeruginosa in the absence of carbapenemases: role of active efflux and porin alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbapenem Resistance Mechanisms in Pseudomonas aeruginosa Clinical Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Epidemiology and Mechanisms of High-Level Resistance to Meropenem and Imipenem in Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro activity of meropenem against clinical isolates in a multicentre study in Italy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Antimicrobial activities of meropenem against clinically isolated strains. The result against strains isolated from blood and cerebrospinal fluid] PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative in vitro activity of Meropenem, Imipenem and Piperacillin/tazobactam against 1071 clinical isolates using 2 different methods: a French multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Activity of meropenem, against gram-positive bacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. droracle.ai [droracle.ai]
- 17. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 18. EUCAST: Rationale Documents [eucast.org]



- 19. media.beckmancoulter.com [media.beckmancoulter.com]
- 20. goums.ac.ir [goums.ac.ir]
- 21. researchgate.net [researchgate.net]
- 22. ihma.com [ihma.com]
- 23. Impact of 2020 EUCAST criteria on meropenem prescription for the treatment of Pseudomonas aeruginosa infections: an observational study in a university hospital -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meropenem: A Technical Guide on its Spectrum of Activity Against Clinical Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000701#spectrum-of-activity-of-meropenem-against-clinical-isolates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com